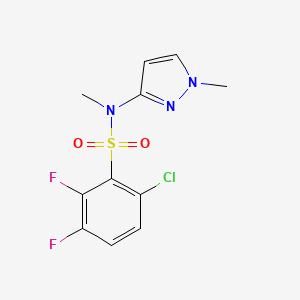![molecular formula C15H17N3O3 B6622989 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BAMPA is a synthetic analogue of the neurotransmitter glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
作用机制
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid acts on the AMPA receptor by binding to the receptor's ligand-binding domain, causing the receptor to open and allowing the influx of cations into the cell. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP). The EPSP can then trigger an action potential, leading to neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been shown to induce long-term potentiation (LTP) in the hippocampus, a process that is believed to underlie learning and memory. It has also been shown to increase the frequency and amplitude of miniature EPSPs, indicating an increase in synaptic efficacy. Additionally, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been shown to enhance the survival of cultured neurons and protect against glutamate-induced excitotoxicity.
实验室实验的优点和局限性
One of the advantages of using 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to specifically target and manipulate AMPA receptor function without affecting other neurotransmitter systems. However, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has a short half-life and is rapidly metabolized, which can limit its usefulness in certain experiments. Additionally, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid's effects on AMPA receptors can be influenced by factors such as receptor desensitization and subunit composition, which can complicate data interpretation.
未来方向
There are several potential future directions for research on 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid. One area of interest is the development of more stable and long-lasting 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid analogues that can be used in vivo. Another area of research is the investigation of 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid's effects on other glutamate receptor subtypes, such as NMDA and kainate receptors. Additionally, 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid could be used in conjunction with other techniques, such as optogenetics and calcium imaging, to further elucidate the mechanisms underlying synaptic plasticity and learning and memory.
合成方法
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid can be synthesized using a multi-step process that involves the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with methylamine and 3-bromopropionic acid. The final product is obtained after purification through chromatography.
科学研究应用
3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been widely used in scientific research as a tool to study glutamatergic neurotransmission. It is commonly used as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. 3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid has been used to investigate the role of AMPA receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
3-[(1-benzylpyrazole-4-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-17(8-7-14(19)20)15(21)13-9-16-18(11-13)10-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSLYWKEGTXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)
![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)

![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)